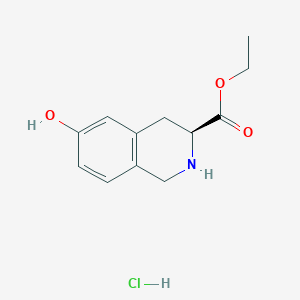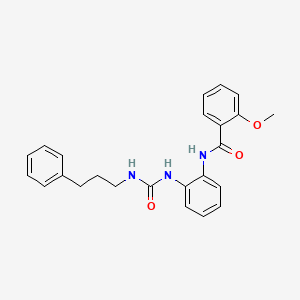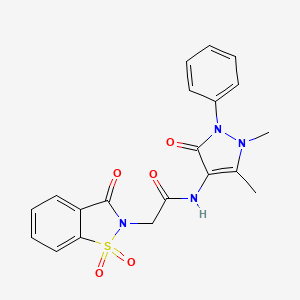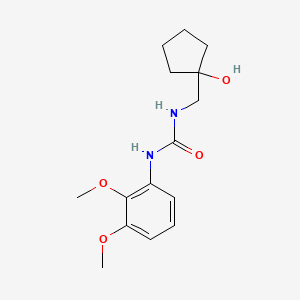
1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea, also known as GW501516, is a synthetic drug that belongs to the class of PPARδ (peroxisome proliferator-activated receptor delta) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases. However, it has gained popularity in the sports industry as a performance-enhancing drug due to its ability to increase endurance and fat burning.
Mecanismo De Acción
1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea works by activating the PPARδ receptor, which is found in various tissues, including skeletal muscle, adipose tissue, and liver. Activation of PPARδ leads to an increase in fatty acid oxidation and glucose uptake in skeletal muscle, which results in improved endurance and fat burning. It also promotes the conversion of white adipose tissue to brown adipose tissue, which further enhances fat burning.
Biochemical and Physiological Effects
1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea has been shown to have a range of biochemical and physiological effects. It has been found to increase endurance, reduce body fat, and improve insulin sensitivity in animal models. It has also been shown to reduce inflammation and oxidative stress in various tissues, including the liver and heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea in lab experiments is its ability to improve endurance and fat burning in animal models, which can be useful for studying the effects of exercise on various physiological parameters. However, one limitation is that it has been shown to cause cancer in animal models, which raises concerns about its safety for human use.
Direcciones Futuras
There are several future directions for research on 1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea. One area of interest is its potential as a treatment for metabolic and cardiovascular diseases. Another area of interest is its potential as a performance-enhancing drug for athletes. However, further studies are needed to determine its safety and efficacy for these applications. Additionally, more research is needed to understand the long-term effects of 1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea on various physiological parameters, including cancer risk.
Métodos De Síntesis
1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea can be synthesized through several methods, including the reaction of 2,3-dimethoxybenzaldehyde with cyclopentylmethylamine, followed by the reaction with isocyanate. Another method involves the reaction of 2,3-dimethoxybenzaldehyde with cyclopentylmethylamine, followed by the reaction with phosgene and then with ammonia.
Aplicaciones Científicas De Investigación
1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism in animal models. In addition, it has been investigated for its potential in treating cardiovascular diseases, including atherosclerosis and heart failure.
Propiedades
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-20-12-7-5-6-11(13(12)21-2)17-14(18)16-10-15(19)8-3-4-9-15/h5-7,19H,3-4,8-10H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJLAQYSDZBUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B2773241.png)
![2-({4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}methyl)-1,3-thiazol-4-ol](/img/structure/B2773242.png)
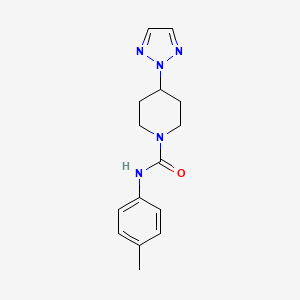
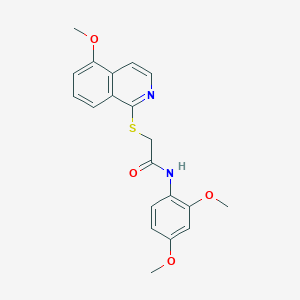
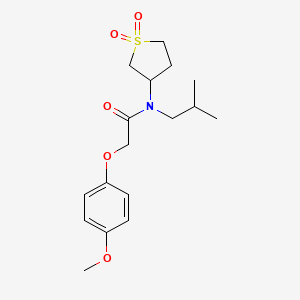

![1-allyl-4-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2773252.png)

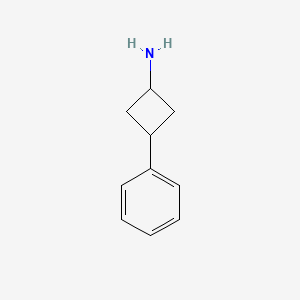
![1-(4-fluorophenyl)-5-oxo-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrrolidine-3-carboxamide](/img/structure/B2773255.png)
![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B2773256.png)
